Broad-Spectrum Anti-Hepadnaviral Activity: ddG vs. 3TC and FLG in HBV Inhibition
2',3'-Dideoxyguanosine (DoG/ddG) demonstrates broad-spectrum anti-hepadnaviral activity with an EC50 of 0.3 ± 0.05 μmol/L against HBV in hepatocyte-derived cells [1]. For comparison, lamivudine (3TC) exhibits an IC50 of 0.31 μmol/L and 2',3'-dideoxy-3-fluoroguanosine (FLG) exhibits an IC50 of 0.53 μmol/L against HBV DNA in vitro [2]. Notably, ddG maintains comparable antiviral activity against HBV wild-type, 3TC-resistant rtA181V, and adefovir-resistant rtN236T mutants, whereas 3TC activity is compromised against rtA181V mutants [1]. ddG also inhibits DHBV (EC50 6.82 ± 0.25 μmol/L) and WHV (EC50 23.0 ± 1.5 μmol/L), demonstrating cross-species hepadnaviral coverage not consistently observed with comparator compounds [1].
| Evidence Dimension | In vitro anti-HBV potency |
|---|---|
| Target Compound Data | EC50 = 0.3 ± 0.05 μmol/L (HBV) |
| Comparator Or Baseline | 3TC: IC50 = 0.31 μmol/L; FLG: IC50 = 0.53 μmol/L |
| Quantified Difference | ddG EC50 comparable to 3TC; ~1.8× more potent than FLG |
| Conditions | Hepatocyte-derived cells; HBV-expressing cell culture systems |
Why This Matters
Retains efficacy against clinically relevant 3TC-resistant and adefovir-resistant HBV mutants, enabling antiviral studies in drug-resistant viral contexts where 3TC fails.
- [1] Zhang P, Zhai S, Chang J, Guo JT. In Vitro Anti-hepatitis B Virus Activity of 2',3'-Dideoxyguanosine. Virol Sin. 2018;33(6):538-544. View Source
- [2] Anti-hepatitis B virus effects of lamivudine and other five drugs in vitro. Chinese study; IC50 lamivudine 0.31 μmol/L, FLG 0.53 μmol/L. View Source
